![molecular formula C17H16ClIN2O3S B3446814 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B3446814.png)
2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide
Overview
Description
2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a key regulator of various cellular processes, including cell proliferation, differentiation, and survival. CHIR-99021 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide exerts its biological effects by inhibiting GSK-3, which is a serine/threonine kinase that regulates various cellular processes. GSK-3 is involved in the regulation of the Wnt/β-catenin signaling pathway, which is important for cell proliferation and differentiation. By inhibiting GSK-3, 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide promotes the activation of the Wnt/β-catenin pathway, leading to various biological effects.
Biochemical and Physiological Effects
2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide inhibits cell proliferation and promotes apoptosis. In pancreatic β-cells, 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide improves insulin secretion and glucose metabolism. In neural stem cells, 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide promotes neuronal differentiation and survival.
Advantages and Limitations for Lab Experiments
2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has several advantages as a research tool, including its high potency and selectivity for GSK-3 inhibition, its ability to cross the blood-brain barrier, and its low toxicity in vivo. However, 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide also has some limitations, including its relatively short half-life in vivo and its potential off-target effects.
Future Directions
There are several future directions for research on 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide. One area of interest is the development of more potent and selective GSK-3 inhibitors based on the structure of 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide. Another area of interest is the investigation of the therapeutic potential of 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide in combination with other drugs or therapies. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide and its potential off-target effects.
Scientific Research Applications
2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In diabetes research, 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to improve insulin sensitivity and glucose metabolism. In neurodegenerative disorder research, 2-chloro-N-(4-iodophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to promote neuronal differentiation and survival.
properties
IUPAC Name |
2-chloro-N-(4-iodophenyl)-5-pyrrolidin-1-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClIN2O3S/c18-16-8-7-14(25(23,24)21-9-1-2-10-21)11-15(16)17(22)20-13-5-3-12(19)4-6-13/h3-8,11H,1-2,9-10H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNWBMXQQMHMQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClIN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-iodophenyl)-5-(pyrrolidine-1-sulfonyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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